molecular formula C20H19BrO4S B15232814 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene

3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene

Cat. No.: B15232814
M. Wt: 435.3 g/mol
InChI Key: RRNGSTBFZHFCGV-UHFFFAOYSA-N
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Description

3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 2,5-bis(3,5-dimethoxyphenyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction typically proceeds at room temperature and yields the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the thiophene moiety linked to another aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3,4-dimethoxythiophene
  • 3,5-Dimethoxyphenylthiophene
  • 2,5-Bis(3,5-dimethoxyphenyl)thiophene

Uniqueness

3-Bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and versatility in various chemical reactions. The bromine atom allows for further functionalization through substitution or coupling reactions, while the methoxy groups contribute to its electronic properties .

Properties

Molecular Formula

C20H19BrO4S

Molecular Weight

435.3 g/mol

IUPAC Name

3-bromo-2,5-bis(3,5-dimethoxyphenyl)thiophene

InChI

InChI=1S/C20H19BrO4S/c1-22-14-5-12(6-15(9-14)23-2)19-11-18(21)20(26-19)13-7-16(24-3)10-17(8-13)25-4/h5-11H,1-4H3

InChI Key

RRNGSTBFZHFCGV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=C(S2)C3=CC(=CC(=C3)OC)OC)Br)OC

Origin of Product

United States

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